3-(Pyrrolidin-2-yl)azetidin-3-ol
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Overview
Description
3-(Pyrrolidin-2-yl)azetidin-3-ol is a heterocyclic compound that features both azetidine and pyrrolidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-yl)azetidin-3-ol typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-2-yl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Pyrrolidin-2-yl)azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-yl)azetidin-3-ol involves its interaction with molecular targets such as enzymes and receptors . The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are still under investigation, but they likely include common signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Vinylazetidin-3-ol: Similar in structure but with a vinyl group instead of a pyrrolidine ring.
3-Vinyloxetan-3-ol: Contains an oxetane ring instead of an azetidine ring.
Spiro-azetidin-2-one: Features a spirocyclic structure with an azetidine ring.
Uniqueness
3-(Pyrrolidin-2-yl)azetidin-3-ol is unique due to its combination of azetidine and pyrrolidine rings, which imparts distinct chemical and biological properties . This dual-ring structure is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C7H14N2O |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-pyrrolidin-2-ylazetidin-3-ol |
InChI |
InChI=1S/C7H14N2O/c10-7(4-8-5-7)6-2-1-3-9-6/h6,8-10H,1-5H2 |
InChI Key |
KMYLKBBNOXGLSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2(CNC2)O |
Origin of Product |
United States |
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